![molecular formula C19H28N2O2 B563406 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 CAS No. 1215641-44-3](/img/structure/B563406.png)
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4
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Description
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is a compound with the molecular formula C19H24D4N2O2 and a molecular weight of 320.46 . It is a specialty product used for proteomics research .
Physical And Chemical Properties Analysis
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is a colorless solid . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
TRK Inhibitors
The compound can be used in the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Cancer Research
The compound can be used in cancer research, particularly in the study of cancers caused by continuous activation of TRKs, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .
Dipeptide Synthesis
The compound can be used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be used as starting materials in dipeptide synthesis .
Organic Synthesis
The compound can be used in organic synthesis . The multiple reactive groups of AAILs can cause unwanted reactions in selective or multistep organic synthesis .
Environmental Pollutant Standards
Stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Proteomics Research
The compound is a specialty product for proteomics research . It can be used in the study of proteins, their structures, and functions .
properties
IUPAC Name |
tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-RYIWKTDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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